2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound that features both azetidine and thiazole rings. These rings are known for their significant biological and chemical properties. The compound’s structure includes a phenethylsulfonyl group attached to the azetidine ring, which is further connected to a thiazole ring through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of phenethylsulfonyl chloride with azetidine to form the phenethylsulfonyl azetidine intermediate. This intermediate is then reacted with a thiazole derivative under appropriate conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. These methods often employ microchannel reactors for oxidation reactions, which help in achieving higher yields and reducing the use of harmful reagents . The starting materials are usually low-cost and commercially available, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives, which can have significant biological activities .
Scientific Research Applications
2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Baricitinib: Contains a similar azetidine moiety and is used as an anti-inflammatory agent.
Spiro-azetidin-2-one derivatives: Known for their biological activities and used in medicinal chemistry.
Uniqueness
2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole is unique due to its combined azetidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-21(18,9-6-12-4-2-1-3-5-12)16-10-13(11-16)19-14-15-7-8-20-14/h1-5,7-8,13H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPUGPBLPOIEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.